3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one
Description
3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one is a nitro-substituted indenopyrazole derivative characterized by a tert-butyl group at position 3, a methyl group at position 2, and a nitro group at position 4. Its molecular structure combines electron-withdrawing (nitro) and bulky (tert-butyl) substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-tert-butyl-2-methyl-6-nitroindeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-15(2,3)14-11-12(16-17(14)4)9-6-5-8(18(20)21)7-10(9)13(11)19/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAMVENKOQSMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
- Molecular Formula : C15H15N3O3
- Molecular Weight : 285.2979 g/mol
- CAS Number : 1020252-56-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A study focused on various pyrazole compounds demonstrated significant antimicrobial activity against multi-drug resistant strains.
The results indicate that the tested pyrazole derivatives exhibited a fourfold increase in antibacterial activity compared to the standard control.
Cytotoxicity and Hemolysis
In addition to antimicrobial properties, the cytotoxic effects of these compounds were evaluated. Notably, compound 23h showed no cytotoxicity towards human LO2 cells and did not induce hemolysis even at high concentrations, suggesting a favorable safety profile for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups (like nitro groups) and bulky substituents (like tert-butyl) can influence their interaction with biological targets. This relationship is crucial for designing more potent derivatives with specific therapeutic applications .
Case Studies
- Antimicrobial Study : A recent publication evaluated various pyrazole derivatives for their antimicrobial efficacy against resistant bacterial strains. The study found that modifications to the pyrazole ring significantly impacted activity levels, underscoring the importance of structure in drug design .
- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of several pyrazole compounds on human cell lines. The findings indicated that certain modifications could lead to reduced toxicity while maintaining or enhancing antimicrobial properties .
Comparison with Similar Compounds
Structural Analog: 3-(Tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one
Key Differences :
- Substituents : The phenyl group at position 2 in the analog is replaced by a methyl group in the target compound, while the nitro group at position 6 is unique to the latter.
- Molecular Weight: The phenyl analog has a molar mass of 302.37 g/mol . Replacing phenyl (C₆H₅, 77.11 g/mol) with methyl (CH₃, 15.03 g/mol) and adding a nitro group (NO₂, 63.01 g/mol) results in an estimated molar mass of ~303.3 g/mol for the target compound.
Physical Properties :
- Boiling/Flash Points: The phenyl analog has a boiling point of 475.40°C and flash point of 241.30°C .
- Form : Both compounds are powders, suggesting similar solid-state handling requirements .
Data Tables
Table 1: Physicochemical Properties of Selected Indenopyrazoles
Critical Analysis of Substituent Effects
- Steric Effects of tert-Butyl Group : May hinder molecular packing (affecting crystallinity) and reduce metabolic clearance compared to smaller substituents like methyl .
- Safety Implications : Nitro-containing compounds often require stringent handling protocols (e.g., explosion-proof equipment, inert atmospheres) beyond those for phenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
